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molecular formula C8H15ClN2O B8762893 1-(2-Chloroethyl)-3-cyclopentylurea CAS No. 13908-08-2

1-(2-Chloroethyl)-3-cyclopentylurea

Cat. No. B8762893
M. Wt: 190.67 g/mol
InChI Key: WTSQAKPSTUHFFP-UHFFFAOYSA-N
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Patent
US09133183B2

Procedure details

A −20° C. solution of 1-(2-chloroethyl)-3-cyclopentylurea (8.5 g, 44.6 mmol) in THF (446 mL), under Ar, was treated with NaH (60% in mineral oil, 4.46 g, 111 mmol), stirred at −10° C. for 1 h, 0° C. for 1 h, then RT for 3 h. The mixture was cooled to 0° C., treated with 50% satd. NH4Cl, the layers separated and the aqueous layer extracted with EtOAc (3×). The combined organics were dried over Na2SO4 and concentrated to dryness. The material was suspended in Et2O, the solids removed via filtration and the filtrate concentrated to dryness. The resulting material was dissolved in DCM, treated drop-wise with hexane until solids formed and the solids were collected via filtration and dried to afford 1-cyclopentylimidazolidin-2-one (4.3 g, 63%) as a white solid. 1H NMR (400 MHz, DMSO-d6): δ 6.16 (s, 1 H), 4.07-3.98 (m, 1 H), 3.28-3.22 (m, 2 H), 3.19-3.14 (m, 2 H), 1.66-1.55 (m, 4 H), 1.52-1.41 (m, 4 H); MS (ESI) m/z: 155.1 (M+H+).
Quantity
8.5 g
Type
reactant
Reaction Step One
Name
Quantity
4.46 g
Type
reactant
Reaction Step One
Name
Quantity
446 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[CH2:2][CH2:3][NH:4][C:5]([NH:7][CH:8]1[CH2:12][CH2:11][CH2:10][CH2:9]1)=[O:6].[H-].[Na+]>C1COCC1>[CH:8]1([N:7]2[CH2:2][CH2:3][NH:4][C:5]2=[O:6])[CH2:12][CH2:11][CH2:10][CH2:9]1 |f:1.2|

Inputs

Step One
Name
Quantity
8.5 g
Type
reactant
Smiles
ClCCNC(=O)NC1CCCC1
Name
Quantity
4.46 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
446 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred at −10° C. for 1 h, 0° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
RT for 3 h
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to 0° C.
ADDITION
Type
ADDITION
Details
treated with 50%
CUSTOM
Type
CUSTOM
Details
NH4Cl, the layers separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer extracted with EtOAc (3×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organics were dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness
CUSTOM
Type
CUSTOM
Details
the solids removed via filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated to dryness
DISSOLUTION
Type
DISSOLUTION
Details
The resulting material was dissolved in DCM
ADDITION
Type
ADDITION
Details
treated drop-wise with hexane until solids
CUSTOM
Type
CUSTOM
Details
formed
FILTRATION
Type
FILTRATION
Details
the solids were collected via filtration
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C1(CCCC1)N1C(NCC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 4.3 g
YIELD: PERCENTYIELD 63%
YIELD: CALCULATEDPERCENTYIELD 62.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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